molecular formula C9H13N4Na2O8P B13415094 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt

Cat. No.: B13415094
M. Wt: 382.17 g/mol
InChI Key: VJJWHCXSMLYRNL-LGVAUZIVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is a natural metabolic intermediate of purine biosynthesis that is present in all organisms. It plays a crucial role in the regulation of energy homeostasis and metabolic stress by activating AMP-activated protein kinase (AMPK) . This compound has gained significant attention due to its multiple biological effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the beta-anomer . This product is then treated with methyl orthoformate in the presence of a base, resulting in the formation of the imidazole ring. Subsequent reactions with alkoxide convert the nitrile nearest the sugar to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .

Industrial Production Methods: Industrial production of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Properties

Molecular Formula

C9H13N4Na2O8P

Molecular Weight

382.17 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

VJJWHCXSMLYRNL-LGVAUZIVSA-L

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.